molecular formula C12H6FNO2S B2668666 2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 439111-82-7

2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one

Cat. No. B2668666
CAS RN: 439111-82-7
M. Wt: 247.24
InChI Key: WAESZBXXLFRQBF-UHFFFAOYSA-N
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Description

“2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound that falls under the category of quinazoline derivatives . Quinazolines are considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis .

Scientific Research Applications

Inhibitory Activity Against Human Leukocyte Elastase

Compounds within the thieno[2,3-d][1,3]oxazin-4-one class have been synthesized and evaluated for their inhibitory activity towards human leukocyte elastase. Notable examples include derivatives that demonstrated potent inhibition, with some exhibiting Ki values lower than 11 nM, suggesting their potential as therapeutic agents against diseases where elastase activity is a factor (Gütschow & Neumann, 1998).

Antimicrobial and Antifungal Agents

New fluorine/phosphorus-substituted compounds have been studied for their potential as molluscicidal agents against snails responsible for Bilharziasis diseases, indicating their application in combating parasitic infections (Al-Romaizan, Makki, & Abdel-Rahman, 2014). Additionally, fluorine-substituted 1,2,4-triazinones have shown very good anti-HIV activity and significant CDK2 inhibition activity, hinting at their potential use in antiviral and anticancer therapies (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis and Chemical Properties

The synthesis of thieno[1,3]oxazin-4-ones and their investigation as inhibitors of cholesterol esterase and acetylcholinesterase provide insights into their chemical properties and potential therapeutic applications. The introduction of certain substituents has been found favorable for inhibition, indicating the importance of structural features in biological activity (Pietsch & Gütschow, 2005).

Mechanism of Action

While the specific mechanism of action for “2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” is not explicitly mentioned in the sources, similar compounds have shown substrate inhibitory activity towards the serine protease human leukocyte elastase .

properties

IUPAC Name

2-(4-fluorophenyl)thieno[3,2-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6FNO2S/c13-8-3-1-7(2-4-8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAESZBXXLFRQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=O)O2)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one

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